Ethyl-6-Fluor-1-hydroxy-2-methyl-indol-3-carboxylat

Übersicht

Beschreibung

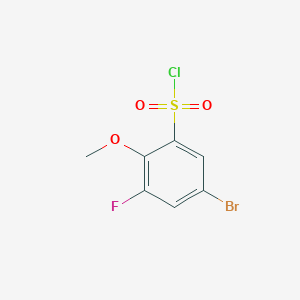

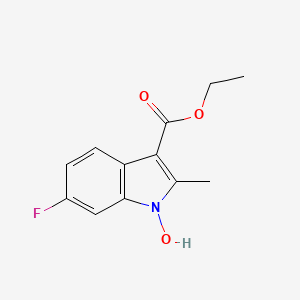

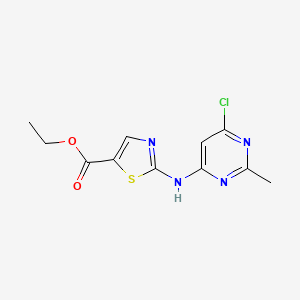

Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate is a useful research compound. Its molecular formula is C12H12FNO3 and its molecular weight is 237.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indol-Derivate haben nachweislich potente antivirale Eigenschaften. Insbesondere Verbindungen wie 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylat-Derivate haben eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Das Vorhandensein des Indol-Kerns trägt zu einer hoch affinen Bindung an mehrere Rezeptoren bei, was für die Entwicklung neuer Therapeutika entscheidend ist.

Entzündungshemmende Aktivität

Das Indol-Gerüst findet sich in vielen synthetischen Arzneimittelmolekülen, die entzündungshemmende Wirkungen zeigen. Die strukturelle Komplexität von Indol-Derivaten ermöglicht es ihnen, mit verschiedenen biologischen Signalwegen zu interagieren, was möglicherweise Entzündungen in klinischen Situationen reduziert .

Antikrebsaktivität

Indol-Derivate werden zunehmend für ihr Potenzial in der Krebsbehandlung erkannt. Sie können auf verschiedene Wege wirken, um das Wachstum von Krebszellen zu hemmen, was sie zu wertvollen Kandidaten für Antikrebsmedikamente macht . Ethyl-6-Fluor-1-hydroxy-2-methyl-indol-3-carboxylat mit seiner einzigartigen Struktur könnte für solche Anwendungen untersucht werden.

Antibakterielle Aktivität

Die antimikrobielle Aktivität von Indol-Derivaten ist gut dokumentiert. Diese Verbindungen können gegen ein breites Spektrum von Mikroorganismen wirksam sein, darunter Bakterien und Pilze, was für die Entwicklung neuer Antibiotika unerlässlich ist .

Antituberkuloseaktivität

Tuberkulose ist nach wie vor eine große globale Gesundheitsherausforderung, und Indol-Derivate haben sich als vielversprechend für die Entwicklung von Antituberkulosemitteln erwiesen. Ihre Fähigkeit, die Tuberkulose verursachenden Bakterien anzugreifen, könnte zur Entwicklung neuer Behandlungsmethoden führen .

Antidiabetische Aktivität

Indol-Derivate wurden auf ihre antidiabetischen Eigenschaften untersucht. Sie können die Insulinsekretion oder die Insulinempfindlichkeit beeinflussen und so einen neuen Ansatz zur Behandlung von Diabetes bieten .

Antimalaria-Aktivität

Malaria ist eine lebensbedrohliche Krankheit, die durch Plasmodium-Parasiten verursacht wird. Indol-Derivate haben antimalaria-Aktivität und bieten einen möglichen Weg zur Entwicklung neuer Antimalariamittel .

Anticholinesterase-Aktivität

Indol-Derivate können auch als Anticholinesterase-Mittel dienen, die zur Behandlung von Krankheiten wie Alzheimer verwendet werden. Sie wirken, indem sie das Enzym Acetylcholinesterase hemmen, das den Neurotransmitter Acetylcholin abbaut .

Wirkmechanismus

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the indole derivative.

Mode of Action

The interaction of indole derivatives with their targets can result in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Result of Action

The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For example, some indole derivatives have been found to have inhibitory activity against certain viruses .

Biochemische Analyse

Biochemical Properties

Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives are known to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in tryptophan metabolism . This inhibition can modulate immune responses and has implications in cancer therapy. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, affecting cellular signaling pathways.

Cellular Effects

Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in inflammatory responses . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate involves its interaction with specific biomolecules. It can bind to enzymes, inhibiting or activating their activity. For instance, the compound’s interaction with IDO can inhibit its activity, leading to increased levels of tryptophan and its metabolites . This can result in changes in immune cell function and modulation of immune responses. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade under certain conditions, leading to the formation of inactive or toxic byproducts . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporters such as organic anion transporters (OATs) or organic cation transporters (OCTs) . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and cellular responses.

Eigenschaften

IUPAC Name |

ethyl 6-fluoro-1-hydroxy-2-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c1-3-17-12(15)11-7(2)14(16)10-6-8(13)4-5-9(10)11/h4-6,16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBPRBZNIBWUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=CC(=C2)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)

![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B1443186.png)

![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)

![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)

![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)

![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)